
SARS-CoV-2-IN-64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-64 is a novel compound identified as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This enzyme is crucial for the replication of the virus, making it a significant target for antiviral drug development. The discovery of this compound represents a promising advancement in the fight against COVID-19, offering potential therapeutic benefits by inhibiting viral replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-64 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s inhibitory activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are utilized under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against the main protease.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-64 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the interaction between the compound and the main protease of SARS-CoV-2.
Medicine: Potential therapeutic agent for the treatment of COVID-19 by inhibiting viral replication.
Industry: Utilized in the development of antiviral drugs and in the study of viral resistance mechanisms.
Wirkmechanismus
SARS-CoV-2-IN-64 exerts its effects by binding to the active site of the main protease (Mpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease, and the pathways involved are those related to viral replication and protein processing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: Another inhibitor of the main protease, used in combination with ritonavir (Paxlovid).
Ensitrelvir: A recently approved Mpro inhibitor with a similar mechanism of action.
Uniqueness
SARS-CoV-2-IN-64 is unique due to its specific binding conformation and high selectivity for the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, which allows for more effective inhibition of the protease’s activity .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in combating COVID-19 and other viral infections.
Eigenschaften
Molekularformel |
C41H52Cl2O6 |
|---|---|
Molekulargewicht |
711.7 g/mol |
IUPAC-Name |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-(4-chlorobenzoyl)oxy-10,13-dimethyl-17-[(2R)-5-oxo-5-propan-2-yloxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C41H52Cl2O6/c1-24(2)47-36(44)17-6-25(3)32-15-16-33-37-34(19-21-41(32,33)5)40(4)20-18-31(48-38(45)26-7-11-29(42)12-8-26)22-28(40)23-35(37)49-39(46)27-9-13-30(43)14-10-27/h7-14,24-25,28,31-35,37H,6,15-23H2,1-5H3/t25-,28+,31-,32-,33+,34+,35-,37+,40+,41-/m1/s1 |
InChI-Schlüssel |
LTINXBMOJMQRDP-ZDLSVTSRSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C |
Kanonische SMILES |
CC(C)OC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


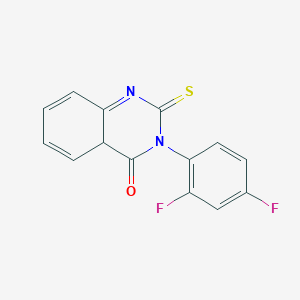
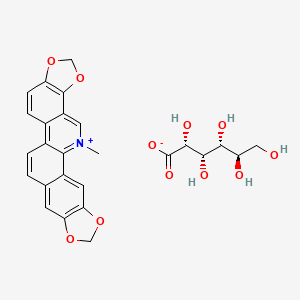
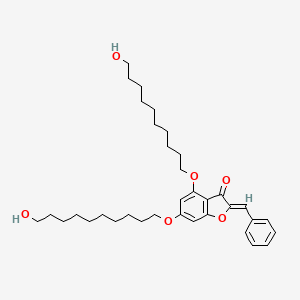
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
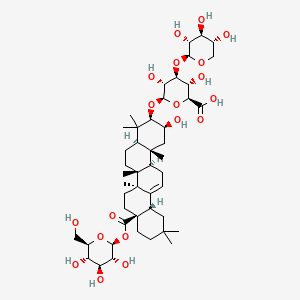
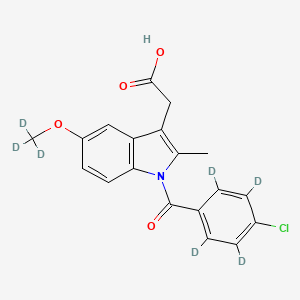
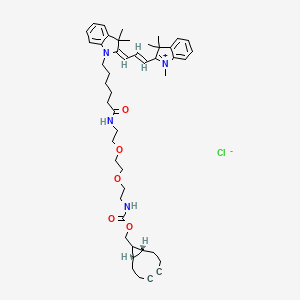
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)

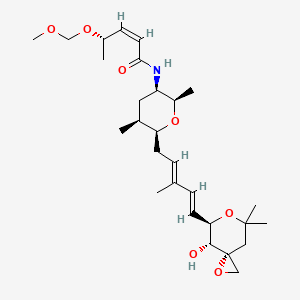
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
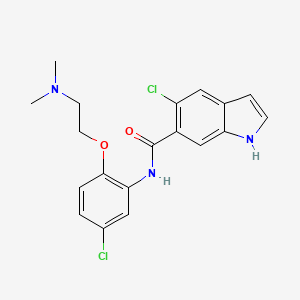
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
